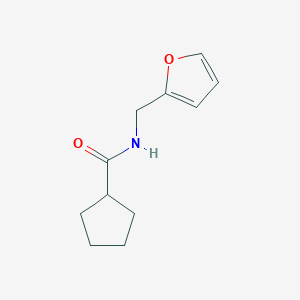
N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide: is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline, followed by acylation with 3,3-diphenylpropanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-ethoxy-2-aminophenyl-3,3-diphenylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide is used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under different chemical conditions.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and protein binding.
Medicine: Although not widely used in clinical settings, the compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials, particularly in the field of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine
Uniqueness: N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide is unique due to its combination of a nitro group, an ethoxy group, and a diphenylpropanamide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Would you like more details on any specific section?
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-29-19-13-14-21(22(15-19)25(27)28)24-23(26)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYTWBZWKAKWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[1,4-phenylenebis(methylene)]bis(5-chloro-2-methoxybenzamide)](/img/structure/B4027901.png)

![8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B4027920.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate](/img/structure/B4027941.png)

![2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4027953.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4027969.png)
![2-Methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B4027975.png)
![5-METHYL-N-{2-[4-(5-METHYLFURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE](/img/structure/B4027976.png)
![6-fluoro-2-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4027978.png)
